molecular formula C22H25FN2O4 B2772025 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide CAS No. 921792-39-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2772025
CAS No.: 921792-39-4
M. Wt: 400.45
InChI Key: LQZHMYMZDMEILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H25FN2O4 and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine core and a fluorophenoxyacetamide moiety. The presence of the fluorine atom may enhance its pharmacological properties by influencing lipophilicity and receptor interaction.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H28N2O3
Molecular Weight382.4528 g/mol
CAS Number921791-39-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting processes such as cholesterol biosynthesis.
  • Receptor Modulation : Binding to various receptors can modulate signaling pathways that are crucial for cellular responses.
  • DNA/RNA Interaction : Potential interactions with genetic material may influence gene expression and cellular function.

Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities:

Anticancer Activity

Studies have shown that benzoxazepine derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxic effects on various cancer cell lines (IC50 values ranging from nanomolar to micromolar concentrations) .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through the inhibition of inflammatory mediators. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Research has indicated that related compounds exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several studies have explored the biological activities of similar benzoxazepine derivatives:

  • Study on Anticancer Efficacy : A study reported that a related benzoxazepine compound inhibited the growth of breast cancer cells with an IC50 value of 0.54 µM .
  • Inflammatory Response Modulation : Another study demonstrated that compounds with structural similarities reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic use in chronic inflammatory diseases .
  • Antimicrobial Testing : A series of benzoxazepine derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h5-10,12H,4,11,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZHMYMZDMEILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.